EAAT1-3 Inhibition Potency: Quantified Selectivity Profile of L-trans-2,4-PDC vs. Non-Transportable Blocker TBOA
L-trans-2,4-PDC exhibits a defined selectivity profile for EAAT subtypes 1-3, with its mechanism as a transportable inhibitor differentiating it from non-transportable blockers like TBOA. Quantitative data shows a ~5.5-fold selectivity for EAAT2 (Ki=20 µM) over EAAT3 (Ki=109 µM) [1]. In a separate functional assay, the Km values for transport are 7.7 µM (EAAT2), 11 µM (EAAT3), and 19 µM (EAAT1) . This transportable mechanism is crucial for applications requiring sustained transporter activity modulation.
| Evidence Dimension | Inhibition Potency (Ki) in [3H]-D-Aspartate Uptake Assay (HEK293 cells) |
|---|---|
| Target Compound Data | EAAT1: Ki = 20 µM; EAAT2: Ki = 20 µM; EAAT3: Ki = 109 µM |
| Comparator Or Baseline | DL-TBOA: EAAT2 Ki = 6 µM (non-transportable) |
| Quantified Difference | L-trans-2,4-PDC is ~3.3-fold less potent than TBOA at EAAT2, but is a transportable substrate, whereas TBOA is a non-transportable blocker. |
| Conditions | [3H]-D-Aspartate uptake in HEK293 cells expressing human EAAT1, EAAT2, EAAT3 [1] |
Why This Matters
The transportable nature of L-trans-2,4-PDC, despite lower potency than TBOA, provides a distinct pharmacological tool for studying EAAT function without permanently blocking the transporter.
- [1] Bridges RJ, Stanley MS, Anderson MW, Cotman CW, Chamberlin AR. Conformationally defined neurotransmitter analogues. Selective inhibition of glutamate uptake by one pyrrolidine-2,4-dicarboxylate diastereomer. J Med Chem. 1991 Feb;34(2):717-25. View Source
